7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Description
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring, which is fused to a seven-membered azepine ring
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)17-7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2 |
InChI Key |
DQUODFYKHANIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)OC(F)(F)F)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethoxy-substituted benzene derivative with an appropriate amine can lead to the formation of the desired benzazepine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE: Similar structure but with a bromo group instead of a trifluoromethoxy group.
7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE: Contains a chloro group, offering different chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE imparts unique electronic and steric properties, making it distinct from its bromo and chloro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
